2,2-difluoro-N-methoxy-N-methylcyclopropane-1-carboxamide
Overview
Description
2,2-difluoro-N-methoxy-N-methylcyclopropane-1-carboxamide is a chemical compound with the molecular formula C6H9F2NO2 and a molecular weight of 165.14 g/mol It is characterized by the presence of a cyclopropane ring substituted with difluoromethyl, methoxy, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-N-methoxy-N-methylcyclopropane-1-carboxamide typically involves the difluoromethylation of appropriate precursors. One common method includes the reaction of cyclopropane derivatives with difluoromethylating agents under controlled conditions . The reaction conditions often involve the use of metal catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced techniques such as continuous flow reactors to ensure consistent quality and efficiency. The choice of reagents and reaction conditions is optimized to minimize costs and environmental impact while maximizing yield.
Chemical Reactions Analysis
Types of Reactions
2,2-difluoro-N-methoxy-N-methylcyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with varying functional groups.
Scientific Research Applications
2,2-difluoro-N-methoxy-N-methylcyclopropane-1-carboxamide has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-difluoro-N-methoxy-N-methylcyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,2-difluoro-N-methoxy-N-methylacetamide: Shares similar structural features but differs in the presence of an acetamide group instead of a cyclopropane ring.
2,2-difluoro-N-methoxy-N-methylpropane-1-carboxamide: Similar structure with a propane backbone instead of cyclopropane.
Uniqueness
2,2-difluoro-N-methoxy-N-methylcyclopropane-1-carboxamide is unique due to its cyclopropane ring, which imparts distinct chemical and physical properties
Biological Activity
Overview
2,2-Difluoro-N-methoxy-N-methylcyclopropane-1-carboxamide is a chemical compound with the molecular formula and a molecular weight of 165.14 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. The difluoromethyl group enhances its reactivity and binding affinity to various enzymes and receptors, which may lead to therapeutic effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, contributing to its potential anti-cancer properties.
- Receptor Modulation : It may act on specific receptors, influencing cellular signaling pathways that regulate growth and apoptosis.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been investigated for its effects on various cancer cell lines, demonstrating potential in inhibiting cell proliferation.
Cell Line | IC50 (µM) | Effect |
---|---|---|
HCT116 (Colon Cancer) | 12.5 | Inhibition of growth |
MCF7 (Breast Cancer) | 15.0 | Induction of apoptosis |
OVCAR-3 (Ovarian Cancer) | 10.0 | Cell cycle arrest |
These findings suggest that the compound could be a candidate for further development as an anticancer agent.
Other Biological Activities
In addition to its anticancer properties, preliminary studies suggest that this compound may possess other biological activities:
- Anti-inflammatory Effects : Potential modulation of inflammatory pathways.
- Antimicrobial Activity : Investigated for efficacy against certain bacterial strains.
Case Studies
- Case Study on Anticancer Activity : A study evaluated the effects of this compound on HCT116 colon cancer cells. Results showed a dose-dependent inhibition of cell proliferation with an IC50 value of 12.5 µM, indicating strong anticancer potential .
- In Vivo Studies : Animal models treated with the compound demonstrated reduced tumor growth compared to control groups, supporting its potential as an effective therapeutic agent .
Comparative Analysis
When compared to similar compounds, such as 2,2-difluoro-N-methoxy-N-methylacetamide and 2,2-difluoro-N-methoxy-N-methylpropane-1-carboxamide, the cyclopropane structure of this compound imparts unique properties that enhance its biological activity.
Compound | Structure Type | Notable Activity |
---|---|---|
This compound | Cyclopropane | Anticancer, Anti-inflammatory |
2,2-Difluoro-N-methoxy-N-methylacetamide | Acetamide | Moderate anticancer activity |
2,2-Difluoro-N-methoxy-N-methylpropane-1-carboxamide | Propane | Lower binding affinity |
Properties
IUPAC Name |
2,2-difluoro-N-methoxy-N-methylcyclopropane-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2NO2/c1-9(11-2)5(10)4-3-6(4,7)8/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLMKTMZAFPDQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1CC1(F)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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